molecular formula C6H7Cl2N5O4S B14589722 {[2-(4,6-Dichloro-1,3,5-triazin-2-yl)ethyl]carbamoyl}sulfamic acid CAS No. 61326-69-0

{[2-(4,6-Dichloro-1,3,5-triazin-2-yl)ethyl]carbamoyl}sulfamic acid

Katalognummer: B14589722
CAS-Nummer: 61326-69-0
Molekulargewicht: 316.12 g/mol
InChI-Schlüssel: GLIRNLVGSHFNPP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{[2-(4,6-Dichloro-1,3,5-triazin-2-yl)ethyl]carbamoyl}sulfamic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of a triazine ring substituted with chloro groups and an ethylcarbamoyl sulfamic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(4,6-Dichloro-1,3,5-triazin-2-yl)ethyl]carbamoyl}sulfamic acid typically involves the reaction of 4,6-dichloro-1,3,5-triazine with ethylamine to form an intermediate, which is then reacted with sulfamic acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction and ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety in the production process.

Analyse Chemischer Reaktionen

Types of Reactions

{[2-(4,6-Dichloro-1,3,5-triazin-2-yl)ethyl]carbamoyl}sulfamic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro groups on the triazine ring can be substituted with other nucleophiles.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the triazine ring.

    Oxidation and Reduction: It can participate in oxidation-reduction reactions, although these are less common.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and alcohols for substitution reactions, and acids or bases for hydrolysis. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted triazine derivatives, while hydrolysis can lead to the formation of simpler organic compounds.

Wissenschaftliche Forschungsanwendungen

{[2-(4,6-Dichloro-1,3,5-triazin-2-yl)ethyl]carbamoyl}sulfamic acid has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly for its ability to interact with biological molecules.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Wirkmechanismus

The mechanism of action of {[2-(4,6-Dichloro-1,3,5-triazin-2-yl)ethyl]carbamoyl}sulfamic acid involves its interaction with specific molecular targets. The triazine ring can interact with nucleophilic sites on biological molecules, leading to the formation of covalent bonds. This interaction can disrupt normal biological processes, leading to the compound’s antimicrobial and antifungal effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can inhibit key enzymes and disrupt cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4,6-Dichloro-1,3,5-triazine: A precursor in the synthesis of {[2-(4,6-Dichloro-1,3,5-triazin-2-yl)ethyl]carbamoyl}sulfamic acid.

    Ethylcarbamoyl sulfamic acid: Another related compound with similar functional groups.

    Other Triazine Derivatives: Compounds with similar triazine rings but different substituents.

Uniqueness

What sets this compound apart is its unique combination of a triazine ring with chloro substituents and an ethylcarbamoyl sulfamic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

61326-69-0

Molekularformel

C6H7Cl2N5O4S

Molekulargewicht

316.12 g/mol

IUPAC-Name

2-(4,6-dichloro-1,3,5-triazin-2-yl)ethylcarbamoylsulfamic acid

InChI

InChI=1S/C6H7Cl2N5O4S/c7-4-10-3(11-5(8)12-4)1-2-9-6(14)13-18(15,16)17/h1-2H2,(H2,9,13,14)(H,15,16,17)

InChI-Schlüssel

GLIRNLVGSHFNPP-UHFFFAOYSA-N

Kanonische SMILES

C(CNC(=O)NS(=O)(=O)O)C1=NC(=NC(=N1)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.